

Application Notes and Protocols for Testing GW3965 in apoE-/ Mice

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Compound of Interest

Compound Name: **GW3965**

Cat. No.: **B7884259**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and execution of studies evaluating the efficacy of the Liver X Receptor (LXR) agonist, **GW3965**, in the apolipoprotein E-deficient (apoE-/-) mouse model of atherosclerosis.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaque in the arteries. The apoE-/- mouse, when fed a high-fat "Western" diet, develops atherosclerotic lesions that closely mimic human pathology, making it a valuable model for preclinical drug testing.^{[1][2][3]} **GW3965** is a synthetic LXR agonist that has demonstrated potent anti-atherogenic properties.^{[2][4]} LXRs are nuclear receptors that play a critical role in cholesterol homeostasis and inflammation.^[5] Activation of LXR by agonists like **GW3965** upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), which facilitate the efflux of cholesterol from macrophages in the arterial wall.^{[4][6]} This application note details the protocols for administering **GW3965** to apoE-/- mice and assessing its impact on plasma lipids, atherosclerotic plaque development, and target gene expression.

Data Presentation

The following tables summarize expected quantitative data from a typical study investigating the effects of **GW3965** in apoE-/- mice.

Table 1: Expected Plasma Lipid Profile Changes after 12 Weeks of **GW3965** Treatment

Parameter	Vehicle Control (High-Fat Diet)	GW3965 (10 mg/kg/day) + High- Fat Diet	Expected % Change
Total Cholesterol (mg/dL)	~450 ± 50	~360 ± 40	↓ ~20%[4]
Triglycerides (mg/dL)	~100 ± 20	~150 ± 30	↑ ~50% (transient increase often observed)[4][7]
HDL Cholesterol (mg/dL)	~30 ± 5	~35 ± 7	↑ ~17%
VLDL Cholesterol (mg/dL)	~300 ± 40	~200 ± 30	↓ ~33%[4]

Values are represented as mean ± SEM and are based on previously published data. Actual results may vary based on experimental conditions.

Table 2: Expected Effects of **GW3965** on Aortic Atherosclerosis

Measurement	Vehicle Control (High-Fat Diet)	GW3965 (10 mg/kg/day) + High- Fat Diet	Expected % Reduction
Aortic Root Lesion Area (μm ²)	~350,000 ± 50,000	~185,500 ± 30,000	~47%[4]
En Face Aortic Lesion Area (% of total area)	~15 ± 3	~8 ± 2	~47%[2]

Values are represented as mean ± SEM and are based on previously published data. Actual results may vary based on experimental conditions.

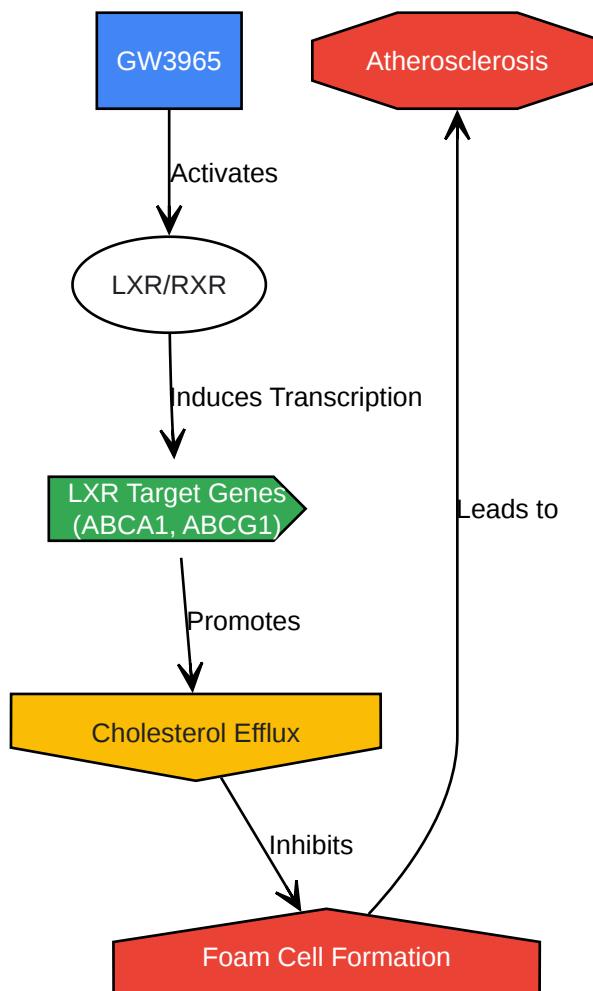
Table 3: Expected Changes in Aortic Gene Expression

Gene	Vehicle Control (High-Fat Diet)	GW3965 (10 mg/kg/day) + High- Fat Diet	Expected Fold Change
ABCA1	Baseline	↑	Significant Induction[4]
ABCG1	Baseline	↑	Significant Induction[4]

Gene expression changes are typically measured by quantitative PCR and expressed as fold change relative to the vehicle control group.

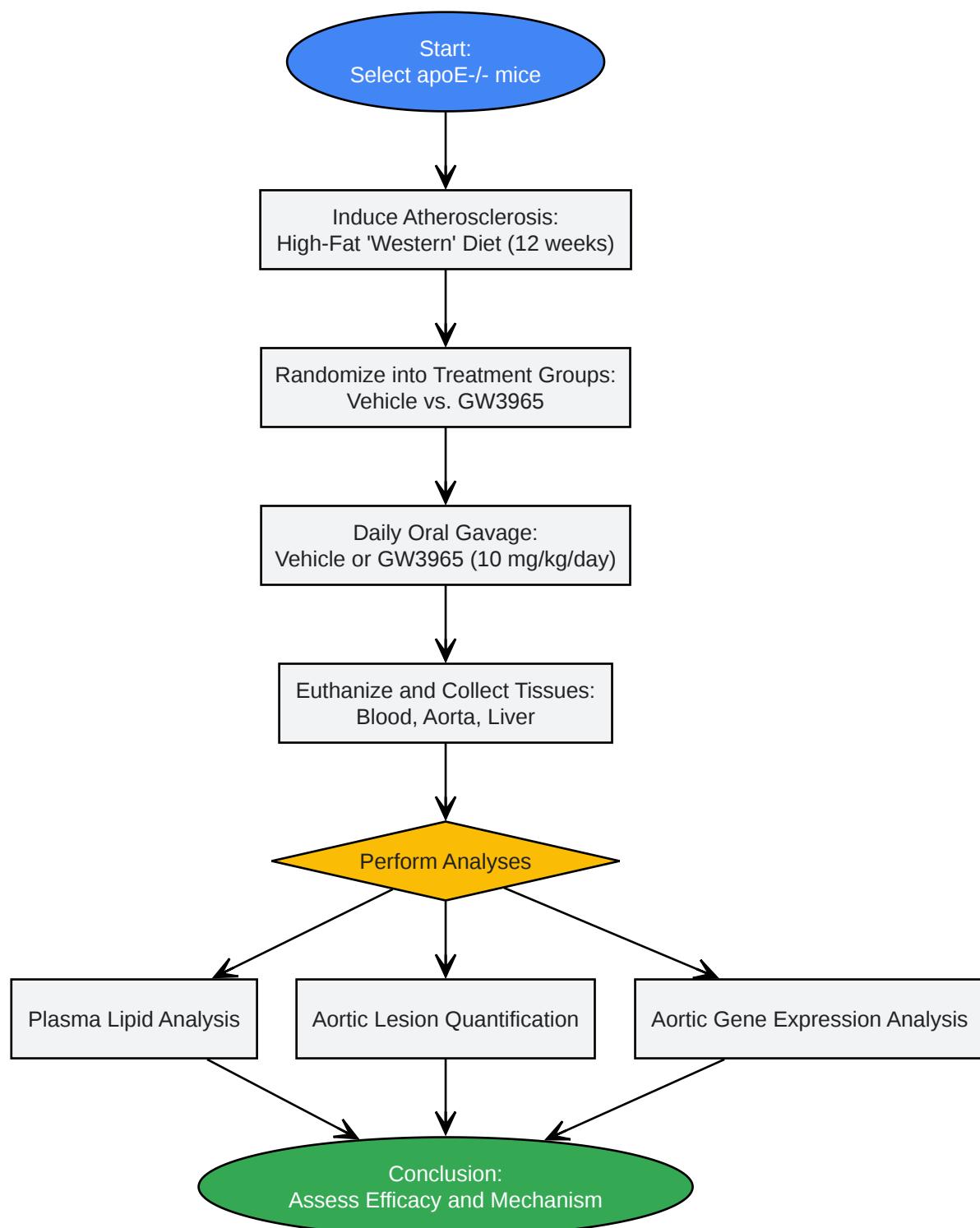
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **GW3965** and the overall experimental workflow.



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Caption: GW3965 signaling pathway in macrophages.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for testing **GW3965**.

Experimental Protocols

Animal Model and Diet

- Animal Model: Male apoE-/- mice on a C57BL/6J background are recommended. Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
- Atherogenic Diet: At 6-8 weeks of age, initiate a high-fat "Western" diet to induce atherosclerosis.^[2] A common composition for this diet is 21% fat (from anhydrous milk fat), 0.15-0.2% cholesterol, and 48.5% carbohydrate.^{[2][8]} This diet should be maintained for the duration of the study (typically 12 weeks).

GW3965 Formulation and Administration

- Formulation: Prepare a suspension of **GW3965** in a suitable vehicle, such as 0.5% (w/v) methylcellulose in sterile water.
- Dosage: A commonly used and effective dose is 10 mg/kg of body weight per day.^[5]
- Administration: Administer the **GW3965** suspension or vehicle control daily via oral gavage.
 - Gavage Needle Selection: Use a 20-22 gauge, 1 to 1.5-inch flexible or stainless steel gavage needle with a ball tip for adult mice.^[4]
 - Volume: The administration volume should not exceed 10 mL/kg of body weight.^[4] For a 25g mouse, this would be 0.25 mL.
 - Procedure:
 1. Accurately weigh the mouse to calculate the correct dosing volume.
 2. Gently restrain the mouse, ensuring the head and body are in a straight line.
 3. Insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
 4. Allow the mouse to swallow the needle, which facilitates its passage into the esophagus. Do not force the needle.

5. Slowly administer the substance.
6. Gently withdraw the needle.
7. Monitor the mouse for any signs of distress post-administration.[\[9\]](#)[\[10\]](#)

Plasma Lipid Analysis

- Blood Collection: At the end of the treatment period, collect blood from the mice via cardiac puncture into EDTA-coated tubes.
- Plasma Separation: Centrifuge the blood at 1,500 x g for 15-20 minutes at 4°C to separate the plasma.[\[11\]](#)
- Lipid Measurement: Analyze the plasma for total cholesterol, triglycerides, and HDL cholesterol using commercially available enzymatic assay kits according to the manufacturer's instructions. VLDL cholesterol can be calculated using the Friedewald formula if triglycerides are below 400 mg/dL (VLDL = Triglycerides / 5).

Aortic Atherosclerosis Quantification

A. En Face Analysis of the Aorta

- Aorta Dissection:
 - Perfuse the mouse with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).
 - Carefully dissect the entire aorta from the aortic root to the iliac bifurcation.[\[12\]](#)[\[13\]](#)
 - Remove any perivascular adipose and connective tissue.
- Staining:
 - Rinse the aorta in 78% methanol.[\[5\]](#)
 - Stain the aorta with a filtered Oil Red O solution (0.5% in isopropanol, diluted with water) for 50-60 minutes.[\[5\]](#) Oil Red O stains neutral lipids, highlighting the atherosclerotic

plaques.

- Wash the aorta with 78% methanol to remove excess stain.[\[5\]](#)
- Imaging and Quantification:
 - Cut the aorta longitudinally and pin it flat, lumen side up, on a black wax dissection pan.
 - Capture a digital image of the pinned aorta.
 - Use image analysis software (e.g., ImageJ) to quantify the total aortic surface area and the Oil Red O-stained (lesion) area.[\[5\]](#)
 - Express the lesion area as a percentage of the total aortic surface area.

B. Aortic Root Analysis

- Tissue Preparation:
 - After perfusion, dissect the upper portion of the heart and the proximal aorta.
 - Embed the tissue in Optimal Cutting Temperature (O.C.T.) compound and freeze.
- Sectioning:
 - Cut serial cryosections (e.g., 8-10 μ m thick) of the aortic root, starting from the appearance of the aortic valve leaflets.[\[14\]](#)
- Staining:
 - Stain the sections with Oil Red O and counterstain with hematoxylin.[\[14\]](#)
- Imaging and Quantification:
 - Capture digital images of the stained sections.
 - Use image analysis software to measure the lesion area in multiple sections throughout the aortic root.

- The average lesion area per section is typically reported.[14]

Aortic Gene Expression Analysis

- RNA Isolation:
 - Dissect the aortic arch and homogenize the tissue in a suitable lysis buffer (e.g., TRIzol).
 - Isolate total RNA using a standard RNA extraction protocol or a commercial kit.
- cDNA Synthesis:
 - Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
- Quantitative PCR (qPCR):
 - Perform qPCR using SYBR Green or TaqMan probes for the target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., 18S rRNA or GAPDH) for normalization.[15][16]
 - Analyze the data using the $\Delta\Delta Ct$ method to determine the fold change in gene expression in the **GW3965**-treated group relative to the vehicle control group.

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